Thermodynamic Stability and Geochemical Maturity Parameter: 2-MP as the Thermodynamic Sink in Methylphenanthrene Isomerization
2-Methylphenanthrene is thermodynamically the most stable monomethylphenanthrene isomer alongside 3-MP, driving its enrichment during thermal maturation of sedimentary organic matter. DFT calculations establish that the acid-catalysed 1,2-methyl shift from 1-MP to 2-MP has an activation barrier of only 22.5 kcal/mol, while isomerization from 3-MP to 2-MP requires 30.2 kcal/mol, demonstrating a thermodynamic sink toward the 2-substituted isomer [1]. This thermodynamic preference underpins the Methylphenanthrene Ratio (MPR = 2-MP/1-MP), a validated petroleum maturity parameter that increases systematically with thermal maturity and has been shown to be more closely dependent on maturity than the widely used MPI-1 index [1]. In contrast, 9-MP and 1-MP are kinetically favoured but thermodynamically less stable products that dominate at low maturity and diminish with progressive maturation.
| Evidence Dimension | Isomerization activation energy barrier (acid-catalysed 1,2-methyl shift) |
|---|---|
| Target Compound Data | Reaction 1-MP → 2-MP: ΔG‡ = 22.5 kcal/mol; Reaction 3-MP → 2-MP: ΔG‡ = 30.2 kcal/mol |
| Comparator Or Baseline | Reaction 4-MP → 3-MP: 15.1 kcal/mol; Reaction 9-MP → 1-MP: 39.7 kcal/mol; Demethylation pathway: ~32.7 kcal/mol |
| Quantified Difference | 2-MP lies at a thermodynamic minimum; conversion of 1-MP to 2-MP is ~17 kcal/mol more favourable than the 9-MP to 1-MP pathway. MPR (2-MP/1-MP) increases monotonically with vitrinite reflectance (Rr > 0.5%) as a direct maturity indicator. |
| Conditions | Ab initio DFT quantum chemical calculations (B3LYP/6-31G* level); aqueous-phase acid-catalysed conditions; validated against rock extracts containing Type III kerogen across maturity range Rr 0.5–1.35%. |
Why This Matters
For petroleum geochemistry and basin modelling applications, 2-MP is the irreplaceable reference compound for constructing valid thermal maturity indices (MPR); substitution with any other methylphenanthrene isomer yields systematically biased maturity estimates.
- [1] Szczerba, M.; Rospondek, M.J. Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Org. Geochem. 2010, 41 (12), 1297–1311. DOI: 10.1016/j.orggeochem.2010.09.004. View Source
